2,5-Difluoro-4-hydroxybenzoic acid
Overview
Description
“2,5-Difluoro-4-hydroxybenzoic acid” is an organic compound with the chemical formula C7H4F2O3 . It is a white crystalline solid and is less soluble in water but more soluble in organic solvents such as ethanol and acetone .
Synthesis Analysis
The synthesis of similar compounds involves several steps including nitration, esterification, reduction of NO2, diazotization, and hydrolysis . The protocol involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .
Molecular Structure Analysis
The molecular formula of “2,5-Difluoro-4-hydroxybenzoic acid” is C7H4F2O3 . The average mass is 174.102 Da and the monoisotopic mass is 174.012848 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nitration, esterification, reduction of NO2, diazotization, and hydrolysis . The protocol involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis with a 70% overall yield .
Physical And Chemical Properties Analysis
“2,5-Difluoro-4-hydroxybenzoic acid” is a solid at room temperature . The melting point is 210-211°C .
Scientific Research Applications
Hydroxybenzoic acids are a group of bioeffective compounds with excellent biochemical and antioxidant capabilities . They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . Due to enormous dietary health benefits of hydroxybenzoic acids such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities, they are attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .
4-Hydroxybenzoic acid (4-HBA), a type of hydroxybenzoic acid, has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
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Food Industry : Hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics . They are used in a variety of sources like beverage crops, fruits, and vegetables .
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Medical Industry : Due to the enormous dietary health benefits of hydroxybenzoic acids such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities, they are used extensively in the medical industry .
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Cosmetic Industry : 4-HBA has potential biotechnological applications in cosmetics . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
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Pharmacy : 4-HBA is used in the pharmacy industry for the production of several value-added bioproducts .
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Fungicides : 4-HBA has potential applications in the production of fungicides .
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Biotechnology : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
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Antioxidant Capabilities : Hydroxybenzoic acids, including 2,5-Dihydroxybenzoic acid (2,5-DHBA), have been observed to have antioxidant capabilities, making them potentially useful in health-related applications .
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Scavenging Peroxynitrite : Certain hydroxybenzoic acids, including 2,5-DHBA, have been observed to scavenge peroxynitrite, a reactive nitrogen species .
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Chemical Intermediate : 4-Hydroxybenzoic acid (4-HBA), a type of hydroxybenzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications .
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Biosynthesis : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
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Production of Bioproducts : A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol are produced using 4-HBA as the starting feedstock .
Safety And Hazards
properties
IUPAC Name |
2,5-difluoro-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJAHLFAORUKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630620 | |
Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-hydroxybenzoic acid | |
CAS RN |
146781-23-9 | |
Record name | 2,5-Difluoro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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